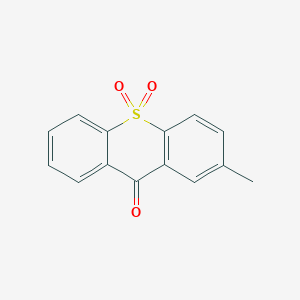
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is a chemical compound with a unique structure that includes a thioxanthene core substituted with a methyl group and three ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthioxanthone with strong oxidizing agents to introduce the ketone functionalities at the 9, 10, and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiothixene: A thioxanthene derivative used as an antipsychotic agent.
Thioxanthone: A related compound with similar structural features but different functional groups.
Uniqueness
9H-thioxanthen-9-one,2-methyl-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of three ketone functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14753-21-0 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)18(13,16)17/h2-8H,1H3 |
InChI Key |
OFQWOKQMFNXHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















